![molecular formula C15H11ClN2OS B6116784 2-[(4-chlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6116784.png)
2-[(4-chlorobenzyl)thio]-4(3H)-quinazolinone
Overview
Description
2-[(4-chlorobenzyl)thio]-4(3H)-quinazolinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the quinazolinone family, which is known for its diverse range of biological activities. In
Scientific Research Applications
Antimicrobial and Antifungal Activities
2-[(4-chlorobenzyl)thio]-4(3H)-quinazolinone and its derivatives demonstrate significant antimicrobial and fungicidal properties. For example, certain quinazolinone derivatives have shown effective inhibitory effects against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, surpassing the efficacy of commercial bactericides like bismerthiazol. Additionally, these compounds exhibit potent fungicidal activities against pathogens like Pellicularia sasakii and Colletotrichum capsici, outperforming commercial fungicides such as hymexazol (Yan et al., 2016).
Anticancer Potential
Some 2-[(4-chlorobenzyl)thio]-4(3H)-quinazolinone analogs have been synthesized and evaluated for their anticancer activity. Notably, specific compounds have been identified as active anticancer agents, with compounds like 2-Mercapto-3-benzyl-4-thioxo-6-iodo-3H-quinazolin and 2-(2,4-dinitrophenyl)-3-benzyl-6-iodo-4-(3H)-quinazolinone demonstrating notable effectiveness in in vitro studies (Hamid et al., 2001).
Anticonvulsant Properties
Certain 4(3H)-quinazolinone compounds structurally related to 2-[(4-chlorobenzyl)thio]-4(3H)-quinazolinone have shown promise as anticonvulsants. Preliminary screenings revealed that compounds such as 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones exhibited significant protection against seizures in mice, with relatively low neurotoxicity (Wolfe et al., 1990).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-11-7-5-10(6-8-11)9-20-15-17-13-4-2-1-3-12(13)14(19)18-15/h1-8H,9H2,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDGQGFKBKNAPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324135 | |
Record name | 2-[(4-chlorophenyl)methylsulfanyl]-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24798267 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
449745-71-5 | |
Record name | 2-[(4-chlorophenyl)methylsulfanyl]-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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